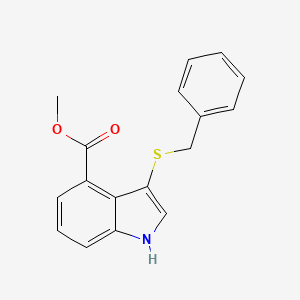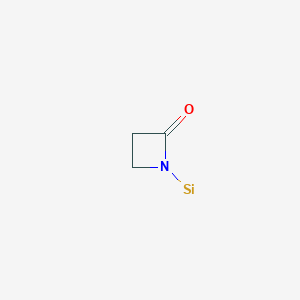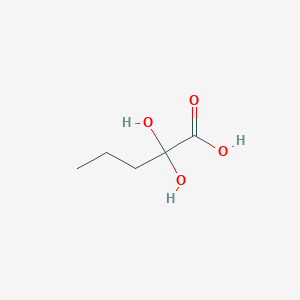
2,2-Dihydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxypentanoic acid is an organic compound with the molecular formula C5H10O4 It is characterized by the presence of two hydroxyl groups attached to the second carbon of a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dihydroxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of pentanoic acid derivatives. For instance, the hydroxylation of 2-ketopentanoic acid using hydrogen peroxide in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process often includes steps such as fermentation, extraction, and purification to isolate the compound from reaction mixtures. Advanced techniques like chromatography and crystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dihydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-ketopentanoic acid or 2,2-diketopentanoic acid.
Reduction: Formation of 2,2-dihydroxypentanol.
Substitution: Formation of 2,2-dihalopentanoic acid or 2,2-diaminopentanoic acid.
Aplicaciones Científicas De Investigación
2,2-Dihydroxypentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2,2-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
2,2-Dichloropentanoic acid: Similar in structure but with chlorine atoms instead of hydroxyl groups.
2,5-Dihydroxypentanoic acid: Similar but with hydroxyl groups at different positions on the carbon chain.
2-Hydroxybutanoic acid: A shorter chain analog with one hydroxyl group.
Uniqueness: 2,2-Dihydroxypentanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
189314-60-1 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2,2-dihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O4/c1-2-3-5(8,9)4(6)7/h8-9H,2-3H2,1H3,(H,6,7) |
Clave InChI |
GJDQCBHLUBZQFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

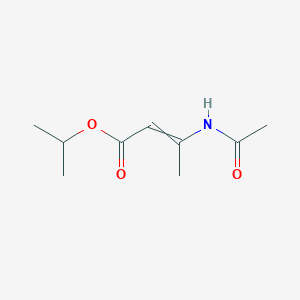
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


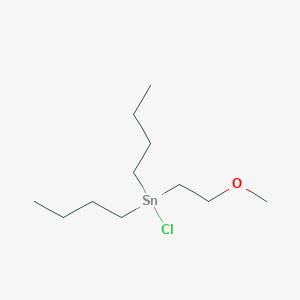
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)

